molecular formula C20H18ClFN4O5 B12934144 ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate

((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate

Cat. No.: B12934144
M. Wt: 448.8 g/mol
InChI Key: ZGDFADBOEZXSJY-NPNMTCQASA-N
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Description

Chemical Classification and Structural Uniqueness

The compound ((2R,3R,4S,5R)-4-acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate (molecular formula: C₂₀H₁₉ClFN₅O₅; molecular weight: 463.8 g/mol) belongs to the fluorinated nucleoside analog class, specifically modified at the sugar moiety and nucleobase. Its structure features three critical modifications:

  • Tetrahydrofuran Ring : A 3-fluoro substituent and 4-acetoxy group on the 2',3'-dideoxyribose analog, which sterically and electronically influence sugar puckering and enzymatic recognition.
  • Nucleobase : A 6-chloropurine base, enhancing base-pairing specificity and resistance to deamination compared to natural purines.
  • Prodrug Ester : A 4-methylbenzoate group at the 5'-position, designed to improve lipophilicity and facilitate intracellular activation.

Table 1: Key Structural Features and Their Functional Roles

Structural Component Functional Role
3-Fluoro Substituent Enhances metabolic stability and binding affinity
4-Acetoxy Group Modulates phosphorylation kinetics
6-Chloropurine Base Reduces deamination and improves selectivity
4-Methylbenzoate Ester Serves as a lipophilic prodrug moiety

The fluorine atom at position 3 induces a trans diaxial interaction with the 4-acetoxy group, stabilizing the North-type sugar conformation—a critical feature for polymerase recognition in antiviral activity. This conformational preference distinguishes it from non-fluorinated analogs, which often adopt less-therapeutically favorable South conformations.

Historical Development of Fluorinated Nucleoside Analogs

Fluorinated nucleosides emerged in the 1970s with fiacitabine (FIAC), a 2'-fluoro-arabinocytidine analog active against herpesviruses. Early studies revealed that fluorination at strategic positions (e.g., 2', 3', or 4') could:

  • Enhance Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to phosphorylase-mediated cleavage.
  • Improve Bioavailability : Fluorine’s small atomic radius minimally disrupts base-stacking interactions while modulating logP values.

The development of sofosbuvir (a 2'-fluoro-2'-methyluridine prodrug) marked a breakthrough in hepatitis C virus (HCV) treatment, validating fluorine’s role in optimizing nucleotide analogs. Similarly, clevudine (L-FMAU), a 2'-fluoro-5-methyl-β-L-arabinouridine, demonstrated potent hepatitis B virus (HBV) inhibition by selectively targeting viral polymerases. These advances provided a blueprint for engineering the subject compound, which integrates fluorine at position 3 and a chloro-purine base to balance potency and selectivity.

Academic Significance in Medicinal Chemistry and Biochemistry

This compound exemplifies three key principles in nucleoside drug design:

  • Prodrug Optimization : The 4-methylbenzoate ester masks the 5'-hydroxyl, mitigating premature phosphorylation and enhancing cellular uptake. Intracellular esterases cleave the ester, releasing the active nucleoside for sequential phosphorylation.
  • Fluorine-Mediated Conformational Control : The 3-fluoro group rigidifies the sugar ring, favoring a pseudorotation phase compatible with viral polymerase active sites. Computational studies suggest this conformation reduces off-target binding to human kinases.
  • Nucleobase Engineering : The 6-chloro substitution on purine confers resistance to adenosine deaminase, prolonging intracellular half-life. Comparative studies with 2-amino-6-chloropurine analogs (e.g., PSI-6130) indicate that chloro-substituted bases enhance antiviral specificity by altering hydrogen-bonding patterns.

Recent work on 4'-fluorouridine tri-isobutyrate underscores the broader applicability of fluorinated prodrugs, demonstrating >99% inhibition of influenza virus replication at 5 μM. Similarly, the subject compound’s structural hybridity—combining features of sofosbuvir (fluorinated sugar) and cladribine (chlorinated purine)—positions it as a versatile scaffold for targeting RNA viruses and hematologic malignancies.

Research Objectives and Scope

Current research priorities include:

  • Synthetic Methodology Optimization : Improving diastereoselective synthesis of the 3-fluoro sugar moiety, addressing challenges in large-scale production noted in sofosbuvir manufacturing.
  • Mechanistic Studies : Elucidating the compound’s phosphorylation pathway and intracellular metabolism using radiolabeled analogues.
  • Therapeutic Expansion : Evaluating activity against emerging RNA viruses (e.g., SARS-CoV-2, Zika) and resistant HBV/HCV strains.
  • Structure-Activity Relationship (SAR) Profiling : Systematic modification of the 4-methylbenzoate group to balance lipophilicity and hydrolysis rates.

Ongoing collaborations between synthetic chemists and virologists aim to position this compound as a candidate for preclinical development, leveraging lessons from fiacitabine’s clinical pitfalls (e.g., metabolite toxicity).

Properties

Molecular Formula

C20H18ClFN4O5

Molecular Weight

448.8 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3/t13-,14-,16-,19-/m1/s1

InChI Key

ZGDFADBOEZXSJY-NPNMTCQASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrofuran ring substituted with a chloropurine moiety and an acetoxy group, which contributes to its biological activity. The stereochemistry at the 2R, 3R, 4S, and 5R positions is crucial for its interaction with biological targets.

Medicinal Chemistry

  • Antiviral Activity : The chloropurine component suggests potential antiviral properties. Compounds with similar structures have been investigated for their efficacy against viral infections, particularly in inhibiting viral replication mechanisms.
  • Cancer Research : The compound's ability to interact with nucleic acids positions it as a candidate for cancer treatment strategies. Studies have shown that purine derivatives can influence cell cycle regulation and apoptosis in cancer cells.

Biochemical Studies

  • Enzyme Inhibition : Research indicates that the compound may serve as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival pathways, making it a subject of interest in cancer biochemistry.
  • Signal Transduction Modulation : The structural components of this compound may influence signaling pathways related to cell growth and differentiation, particularly through interactions with purinergic receptors.

Pharmacological Insights

  • Drug Development : The unique structure of this compound makes it a valuable lead for developing new pharmaceuticals targeting viral infections or cancer therapies. Its synthesis and modification can lead to derivatives with enhanced efficacy and reduced toxicity.
  • Bioavailability Studies : Investigations into the pharmacokinetics of this compound have shown promise in enhancing bioavailability through various formulations, potentially improving therapeutic outcomes.

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study demonstrated that compounds structurally related to chloropurines exhibited significant antiviral activity against Herpes Simplex Virus (HSV). The mechanism involved inhibition of viral DNA polymerase, leading to reduced viral replication rates.
  • Case Study on Cancer Treatment :
    • Research involving purine derivatives showed that they could induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to modulate these pathways presents opportunities for targeted cancer therapies.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS/ID) Purine Substituents Sugar Modifications Molecular Weight Notable Features Reference
Target Compound 6-Chloro 3-Fluoro, 4-acetoxy, 4-methylbenzoate ~541.38* Enhanced lipophilicity, stereospecificity
(2R,3R,4S,5R)-3-(Benzoyloxy)-5-(6-chloro... 6-Chloro 3-Benzoyloxy, 4-fluoro, 2-methylbenzoate 496.88 Bulkier ester groups; higher steric hindrance
(2R,3S,5R)-5-(2,6-Dichloro-9H-purin-9-yl)... 2,6-Dichloro Dual 4-methylbenzoates 541.38 Increased halogenation for improved binding affinity
((2S,3R,4R,5R)-4-Acetoxy-3-azido-5-(6-be... 6-Benzamido 3-Azido, 4-acetoxy, 4-methylbenzoate 556.54 Azide group for click chemistry applications
(2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-ami... 6-Amino-2-fluoro 3,4-Diacetate 411.34 Amino-fluoro combination for enhanced solubility

*Estimated based on similar compounds in .

Halogenation Effects

  • 6-Chloro vs. 2,6-Dichloro () : The dichloro derivative may exhibit stronger base-pairing disruption due to dual halogenation, but this could also increase cytotoxicity. The target compound’s single chloro group balances reactivity and safety .
  • 6-Chloro vs. 6-Amino-2-fluoro (): Amino and fluoro substitutions improve solubility and hydrogen-bonding capacity, favoring nucleoside kinase activation. However, the target compound’s chloro group prioritizes metabolic stability .

Ester Group Variations

  • 4-Methylbenzoate vs.
  • Azido-functionalized analog () : The azide group enables bioconjugation (e.g., PROTACs development), a feature absent in the target compound .

Fluorination Impact

  • The 3-fluoro substituent in the target compound likely reduces enzymatic degradation (e.g., by phosphorylases) compared to non-fluorinated analogs like ’s phosphate derivatives .

Pharmacological and Industrial Relevance

  • Prodrug Potential: The 4-methylbenzoate ester in the target compound mirrors prodrug strategies seen in and , where esterases cleave the group to release active nucleosides .
  • Research Applications : Like analogs in and , this compound is likely used in nucleotide synthesis or as a kinase inhibitor precursor. However, explicit biological data are lacking in the evidence provided.

Biological Activity

((2R,3R,4S,5R)-4-Acetoxy-5-(6-chloro-9H-purin-9-yl)-3-fluorotetrahydrofuran-2-yl)methyl 4-methylbenzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including its synthesis, mechanism of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C25_{25}H21_{21}ClFN5_5O5_5
  • Molecular Weight : 525.924 g/mol
  • CAS Number : 1434144-19-0

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-9H-purine derivatives with tetrahydrofuran-based intermediates. The process requires careful control of reaction conditions to ensure the desired stereochemistry and functional group integrity.

Research indicates that this compound may act as a selective inhibitor of certain enzymes, potentially influencing pathways related to cell signaling and proliferation. The presence of the purine moiety suggests it could interact with nucleic acid synthesis or modification pathways.

Inhibition Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit significant inhibitory effects on cholinesterases, which are crucial for neurotransmission. For instance, related compounds have shown IC50_{50} values comparable to established inhibitors like tacrine .

Antimicrobial Properties

Recent investigations have suggested that compounds containing the tetrahydrofuran structure may possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase and butyrylcholinesterase. The most active compounds exhibited IC50_{50} values in the low micromolar range, indicating potential as therapeutic agents in treating Alzheimer's disease .
  • Antimicrobial Activity : Another study focused on the antimicrobial efficacy of similar compounds against a range of pathogens. Results indicated that certain analogs significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

Data Summary Table

Activity Type IC50 Value (μM) Reference
Acetylcholinesterase0.18
Butyrylcholinesterase0.36
Antimicrobial (E. coli)15
Antimicrobial (S. aureus)12

Q & A

Basic Questions

Q. What are the recommended protocols for safe handling and storage of this compound to ensure chemical stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of particulates. Electrostatic discharge risks should be mitigated by grounding equipment .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C in a dry, ventilated environment. Avoid exposure to moisture or light, as the acetoxy and 4-methylbenzoate groups may hydrolyze under acidic/basic conditions .
  • Decontamination : Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Q. What synthetic strategies are employed to prepare this compound in academic settings?

  • Methodological Answer :

  • Step 1 : Start with a protected ribose derivative (e.g., 1,2,3-tri-O-acetyl-5-O-tert-butyldimethylsilyl-β-D-ribofuranose). Introduce fluorine at the 3'-position via DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions .
  • Step 2 : Couple the 6-chloropurine base using Vorbrüggen glycosylation (trimethylsilyl triflate as catalyst in acetonitrile, 60°C) .
  • Step 3 : Install the 4-methylbenzoate ester via Steglich esterification (DCC/DMAP in dichloromethane) .
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming purity and structural identity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 523.15; observed = 523.14) .
  • NMR : ¹H/¹³C/¹⁹F NMR to verify stereochemistry (e.g., ¹⁹F signal at -120 ppm confirms 3-fluorine configuration) .

Advanced Research Questions

Q. How can challenges in X-ray crystallographic analysis of this compound be addressed?

  • Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion (e.g., methanol/dichloromethane) to obtain single crystals. The fluorine atom’s strong scattering may require high-resolution data (≤0.8 Å) .
  • Refinement : Employ SHELXL for anisotropic refinement, with restraints on ADP parameters for the tetrahydrofuran ring. Twinning or disorder in the 4-methylbenzoate group may require partitioning into dual occupancy sites .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G*) .

Q. How can conflicting NMR data (e.g., overlapping signals) be resolved for this compound?

  • Methodological Answer :

  • 2D NMR : Use HSQC to assign proton-carbon correlations, particularly for the tetrahydrofuran ring protons. NOESY can confirm spatial proximity of the 3-fluorine and 4-acetoxy groups .
  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 253 K (slows rotation of the 4-methylbenzoate group) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous couplings (e.g., C2' and C3' positions) .

Q. What strategies improve the compound’s solubility for in vitro biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤5% v/v) or PEG-400 to dissolve the compound in aqueous buffers without precipitation .
  • Prodrug Design : Replace the 4-methylbenzoate with a phosphate ester (enhanced hydrophilicity) .
  • Lipid Nanoparticles : Encapsulate the compound in DSPC/cholesterol liposomes (size: 100 nm) for cell culture studies .

Q. How does the 3-fluoro substituent influence metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Assay : Incubate the compound with human liver microsomes (1 mg/mL protein, NADPH regeneration system). Monitor degradation via LC-MS/MS over 60 minutes.
  • Findings : Fluorine at C3 reduces CYP450-mediated oxidation compared to non-fluorinated analogs (t₁/₂ increased from 12 to 45 min) .
  • Mechanistic Insight : Fluorine’s electronegativity stabilizes the adjacent C-H bond, slowing hydroxylation .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source 1 : IC₅₀ = 2 µM (HeLa cells) vs. Source 2 : IC₅₀ = 15 µM (HEK293).
  • Possible Causes :
  • Purity : Verify compound integrity via HPLC (≥98% purity required) .
  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) may alter uptake .
  • Metabolites : Check for esterase-mediated hydrolysis of the 4-methylbenzoate group in cell lysates .

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